molecular formula C31H55NaO7 B12766230 sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate CAS No. 168886-09-7

sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate

Cat. No.: B12766230
CAS No.: 168886-09-7
M. Wt: 562.8 g/mol
InChI Key: GZDFBMGLZZYRDH-ZGVDEOGJSA-M
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Description

2-Butenedioic acid (2Z)-, mono(2-butoxyethyl) ester, polymer with 1-octadecene and 2-propenoic acid, sodium salt is a complex polymeric compound. It is known for its unique chemical structure and properties, which make it valuable in various industrial and scientific applications. This compound is characterized by the presence of multiple functional groups, including ester, alkene, and carboxylate groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2Z)-, mono(2-butoxyethyl) ester, polymer with 1-octadecene and 2-propenoic acid, sodium salt typically involves a multi-step process. The initial step often includes the esterification of 2-butenedioic acid with 2-butoxyethanol to form the mono(2-butoxyethyl) ester. This reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process.

Following the esterification, the polymerization step involves the reaction of the mono(2-butoxyethyl) ester with 1-octadecene and 2-propenoic acid. This polymerization is typically conducted under controlled temperature and pressure conditions, using a radical initiator such as azobisisobutyronitrile (AIBN) to initiate the polymerization reaction. The resulting polymer is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored and controlled to optimize the reaction efficiency and minimize by-products. The final product is purified through techniques such as precipitation, filtration, and drying to obtain the desired polymeric compound in its sodium salt form.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, mono(2-butoxyethyl) ester, polymer with 1-octadecene and 2-propenoic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkene and ester functional groups, leading to the formation of carboxylic acids and other oxidized products.

    Reduction: Reduction reactions can target the ester and alkene groups, resulting in the formation of alcohols and alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or carboxylate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted esters and carboxylates.

Scientific Research Applications

2-Butenedioic acid (2Z)-, mono(2-butoxyethyl) ester, polymer with 1-octadecene and 2-propenoic acid, sodium salt has a wide range of scientific research applications:

    Chemistry: Used as a polymeric material in the synthesis of advanced materials and coatings.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Medicine: Explored for its potential in developing new therapeutic agents and medical devices.

    Industry: Utilized in the production of adhesives, sealants, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, mono(2-butoxyethyl) ester, polymer with 1-octadecene and 2-propenoic acid, sodium salt involves its interaction with various molecular targets and pathways. The ester and carboxylate groups can form hydrogen bonds and ionic interactions with biological molecules, facilitating its incorporation into biological systems. The polymeric nature of the compound allows it to form stable complexes with other molecules, enhancing its functionality in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Butenedioic acid (2Z)-, mono(2-butoxyethyl) ester: A simpler ester derivative without the polymeric structure.

    Poly(1-octadecene-co-2-propenoic acid): A copolymer with similar monomeric units but lacking the ester functionality.

    Sodium polyacrylate: A polymer with similar sodium carboxylate groups but different monomeric composition.

Uniqueness

2-Butenedioic acid (2Z)-, mono(2-butoxyethyl) ester, polymer with 1-octadecene and 2-propenoic acid, sodium salt is unique due to its combination of ester, alkene, and carboxylate groups within a polymeric structure. This combination imparts distinct chemical and physical properties, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

168886-09-7

Molecular Formula

C31H55NaO7

Molecular Weight

562.8 g/mol

IUPAC Name

sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate

InChI

InChI=1S/C18H36.C10H16O5.C3H4O2.Na/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;1-2-3-6-14-7-8-15-10(13)5-4-9(11)12;1-2-3(4)5;/h3H,1,4-18H2,2H3;4-5H,2-3,6-8H2,1H3,(H,11,12);2H,1H2,(H,4,5);/q;;;+1/p-1/b;5-4-;;

InChI Key

GZDFBMGLZZYRDH-ZGVDEOGJSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCC=C.CCCCOCCOC(=O)/C=C\C(=O)O.C=CC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCC=C.CCCCOCCOC(=O)C=CC(=O)O.C=CC(=O)[O-].[Na+]

Origin of Product

United States

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